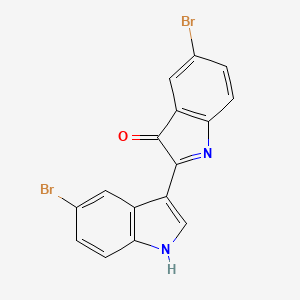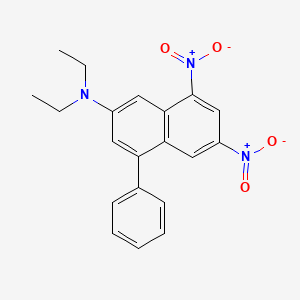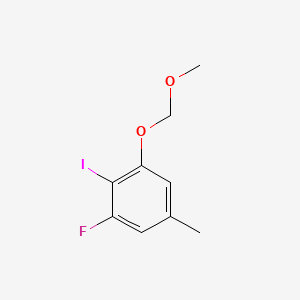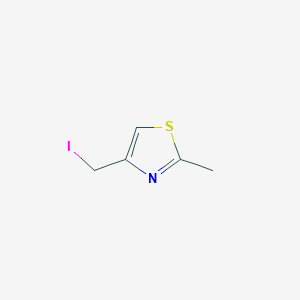
4-(Iodomethyl)-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-2-methylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 4-position and a methyl group at the 2-position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2-methylthiazole typically involves the iodination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Iodomethyl)-2-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various thiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in methylthiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)-2-methylthiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
2-Methylthiazole: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
4-Methylthiazole: Similar structure but with a methyl group instead of an iodomethyl group, leading to different reactivity.
4-(Chloromethyl)-2-methylthiazole: Similar structure but with a chloromethyl group, which has different reactivity compared to the iodomethyl group.
Uniqueness: 4-(Iodomethyl)-2-methylthiazole is unique due to the presence of the iodomethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new biologically active compounds.
Propiedades
Número CAS |
105687-33-0 |
|---|---|
Fórmula molecular |
C5H6INS |
Peso molecular |
239.08 g/mol |
Nombre IUPAC |
4-(iodomethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |
Clave InChI |
RKNQMYMRIZMLDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


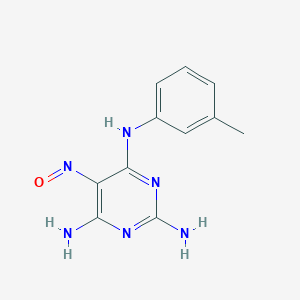

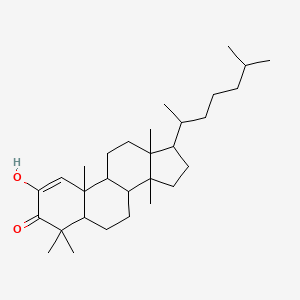
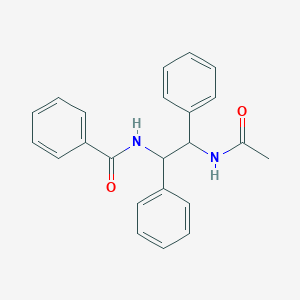

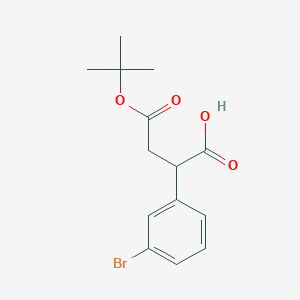
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
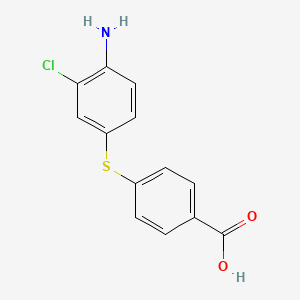
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)

